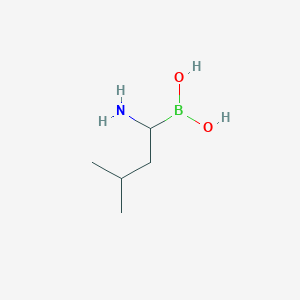

(1-Amino-3-methylbutyl)boronic acid

Description

Significance of Boron-Containing Compounds in Chemical Biology and Organic Synthesis

Boron, a metalloid element, has garnered substantial interest in chemical biology and organic synthesis due to its unique electronic structure and reactivity. nih.gov Boron-containing compounds, particularly organoboron species, have emerged as important pharmacophores and versatile synthetic intermediates. nih.govacs.org The empty p-orbital of the boron atom allows it to act as a Lewis acid, facilitating reversible covalent bond formation with nucleophiles, a property extensively exploited in the design of enzyme inhibitors. nih.govnih.gov In organic synthesis, boron compounds are pivotal in a wide array of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of carbon-carbon bonds. numberanalytics.com The ability of boron to form stable complexes with diols and other functional groups has also led to its use in molecular recognition, sensing, and the development of responsive materials. nih.govutexas.eduresearchgate.net The field has seen a surge in the development of boron-based drugs, imaging agents, and materials with diverse applications. nih.govontosight.ai

α-Aminoboronic Acids as Amino Acid Bioisosteres and Carboxylic Acid Analogs

α-Aminoboronic acids are structural analogs of α-amino acids, where the carboxylic acid group is replaced by a boronic acid moiety. researchgate.net This substitution, known as bioisosteric replacement, is a powerful strategy in drug design to modulate the pharmacological properties of a lead compound while maintaining its ability to interact with the biological target. nih.gov The boronic acid group mimics the geometry and electronic properties of the transition state of peptide bond hydrolysis, making α-aminoboronic acids potent inhibitors of serine and threonine proteases. scholaris.ca The boron atom acts as an electrophilic "warhead" that forms a reversible covalent bond with the hydroxyl group of a serine or threonine residue in the enzyme's active site. scholaris.ca This interaction is often stabilized by the surrounding amino acid residues, leading to high affinity and specificity. scholaris.ca

Structural Features and Chemical Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is characterized by a boron atom bonded to two hydroxyl groups and a carbon atom. The boron atom possesses a vacant p-orbital, rendering it Lewis acidic and capable of accepting a pair of electrons from a nucleophile. nih.gov This allows boronic acids to exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with Lewis bases like water or alcohols. nih.gov This ability to form reversible covalent bonds is central to their biological activity and their utility in chemical synthesis. nih.govrsc.org Boronic acids readily react with diols to form cyclic boronate esters, a reaction that is often reversible and sensitive to pH. utexas.eduacs.org This reactivity has been harnessed for the development of sensors for carbohydrates and other diol-containing molecules. utexas.edu Furthermore, the carbon-boron bond is susceptible to a variety of transformations, including oxidation and cross-coupling reactions, making boronic acids versatile synthetic building blocks. numberanalytics.comresearchgate.net

Overview of Research Trajectories for (1-Amino-3-methylbutyl)boronic Acid

Research on (1-Amino-3-methylbutyl)boronic acid has been predominantly driven by its incorporation into the proteasome inhibitor bortezomib (B1684674). A significant portion of the research focuses on the stereoselective synthesis of this chiral molecule, as the biological activity is highly dependent on the stereochemistry at the α-carbon. google.comnih.govrsc.org Various synthetic methodologies have been developed to produce the desired (R)-enantiomer with high purity. google.com These methods often involve the use of chiral auxiliaries or asymmetric catalysis. nih.govrsc.org Beyond its role in bortezomib, research has explored the synthesis of other peptides and complex molecules incorporating the (1-Amino-3-methylbutyl)boronic acid scaffold to investigate their potential as enzyme inhibitors or for other therapeutic applications. The development of efficient methods to incorporate this and other aminoboronic acids into peptides remains an active area of research. rsc.org

Chemical Properties of (1-Amino-3-methylbutyl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₅H₁₄BNO₂ | PubChem nih.gov |

| Molecular Weight | 130.98 g/mol | PubChem nih.gov |

| IUPAC Name | (1-amino-3-methylbutyl)boronic acid | PubChem nih.gov |

| InChIKey | BMGMQYRPZOGZFU-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC(C)CC(B(O)O)N | PubChem nih.gov |

Properties

IUPAC Name |

(1-amino-3-methylbutyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGMQYRPZOGZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 3 Methylbutyl Boronic Acid and Its Derivatives

Stereoselective Synthesis of Chiral α-Aminoboronic Acids

The creation of α-aminoboronic acids in their enantiopure form is essential for their application in medicinal chemistry. rsc.orgrsc.org Methodologies for achieving this often rely on stereoselective synthesis, where the three-dimensional arrangement of atoms is carefully controlled. rsc.org These approaches can be broadly categorized into substrate-controlled methods, which use a chiral auxiliary, and reagent-controlled methods, which employ a chiral catalyst to induce asymmetry. rsc.orgcsic.es

Asymmetric borylation represents a direct and efficient strategy for forming the crucial C–B bond with high enantioselectivity. acs.org These reactions often involve the addition of a boron-containing reagent to an imine or the direct borylation of a C(sp³)–H bond adjacent to a nitrogen atom. acs.orgcsic.es

Rhodium-catalyzed asymmetric hydroboration is a notable method. For instance, the hydroboration of α-arylenamides using bis(pinacolato)diboron (B136004) ((Bpin)₂) in the presence of a rhodium complex with a P-chiral monophosphorus ligand (BI-DIME) can produce chiral α-amino tertiary boronic esters with excellent Markovnikov selectivity and enantioselectivity. acs.org Another powerful technique is the Rh-monophosphite catalyzed enantioselective borylation of N-adjacent C(sp³)–H bonds, which is applicable to a wide range of substrates, including N-alkanoyl amides. acs.org This method has been successfully applied to the catalyst-controlled, site-selective C(sp³)–H borylation of unprotected dipeptidic compounds. acs.org

Copper-catalyzed systems have also proven effective. A chiral copper catalyst, generated in situ, can facilitate the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters, proceeding through a kinetic resolution of the racemic electrophile. nih.gov Furthermore, copper-catalyzed nucleophilic boryl additions to aldimines, such as N-benzoyl and N-tert-butoxycarbonyl (N-Boc) aldimines, have been developed. rsc.org The stereoselective borylation of chiral sulfinylimines using a copper(I) boryl complex, generated from bis(pinacolato)diboron and a copper(I) tert-butoxide catalyst, proceeds with high diastereoselectivity. csic.es

Table 1: Examples of Asymmetric Borylation Systems

| Catalytic System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Rh-Monophosphite | N-Alkanoyl Amides | Enantioselective C(sp³)–H borylation | acs.org |

| Rhodium/BI-DIME | α-Arylenamides | Asymmetric hydroboration; high enantioselectivity | acs.org |

| Chiral Copper Catalyst | Racemic α-chloroboronate esters & carbamates | Enantioselective C─N bond formation via kinetic resolution | nih.gov |

| Copper(I)/Chiral Phosphine | Tosylaldimines | Nucleophilic boron addition to C=N bond | rsc.org |

| Nickel/Amino Alcohol Ligand | Alkenyl Boronates & Dioxazolones | Asymmetric hydroamidation under mild conditions | nih.gov |

Chiral auxiliaries are chemical compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed. Pinanediol, a chiral diol derived from pinene, is a widely used auxiliary in boronic acid chemistry. rsc.org

A prominent application is the Matteson homologation, where (dichloromethyl)lithium reacts with a boronic ester derived from a chiral diol like pinanediol. bristol.ac.uk This reaction produces an α-chloro boronic ester with a high degree of diastereoselectivity, which can then be converted to the corresponding α-aminoboronic acid derivative. bristol.ac.uk

A specific synthesis for (R)-(1-amino-3-methyl)butyl-1-pinanediol borate (B1201080) has been developed starting from (R)-(1-amino-3-methylbutane)-1-boronic acid pinacol (B44631) ester hydrochloride. google.com This multi-step process involves:

Amino Protection: The amino group of the starting material is protected, for example, with a di-tert-butyl dicarbonate (B1257347) group. google.com

Boron Ester Exchange: The pinacol group is exchanged with (1S, 2S, 3R, 5S)-2,3-pinanediol. google.com

Deprotection: The amino protecting group is removed to yield the final product with a high chiral ee value (over 99%). google.com

Other auxiliaries, such as chiral N-sulfinyl and N-phosphinyl groups attached to an imine, also effectively control the stereochemistry of borylation reactions. csic.es For example, the copper-catalyzed borylation of imines bearing a chiral N-sulfinyl auxiliary proceeds with high diastereoselectivity, as the catalyst coordinates to the least hindered face of the aldimine. csic.es

Synthesizing chiral precursors that can be reliably converted to the target aminoboronic acid is another crucial strategy. rsc.org These routes often establish the critical stereocenter before the introduction or final modification of the boronic acid moiety.

One such method is the asymmetric hydrogenation of a precursor molecule. For instance, 1-chloro-1-alkenylboronates can be hydrogenated using an iridium catalyst with a P^N ligand to produce chiral (α-chloroalkyl)boronic esters. rsc.org The stereoelectronic properties of the ligand and substrate concentration are critical factors in achieving high enantioselectivity without significant dehalogenation. rsc.org

Another approach involves the diastereoselective allylation of N-tert-butanesulfinyl α-iminoesters using allylboronic acids. rsc.org This metal-free method yields optically active non-proteinogenic α-amino acid precursors with high diastereoselectivity. rsc.org The N-tert-butanesulfinyl group acts as a chiral auxiliary and can be easily removed post-synthesis. rsc.org

The enantioselective hydroamination of alkenyl boronates represents a modern approach. nih.gov A copper-catalyzed reaction using hydrosilanes and hydroxylamines on alkenyl dan boronates (where dan is 1,8-diaminonaphthyl) delivers chiral α-aminoboronic acids in good yields and high enantiomeric ratios. nih.gov More recently, a nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates with dioxazolones has been developed, providing direct access to a wide range of enantioenriched α-aminoboronates. nih.gov

Classical and Contemporary Approaches to Aminoboronic Acid Synthesis

Beyond highly specialized stereoselective methods, a range of both classical and modern synthetic techniques are employed to construct the aminoboronic acid framework. These methods focus on the formation of either the C-B bond or the C-N bond as the key step. rsc.org

Boronate homologation, particularly the Matteson homologation, is a classical and powerful method for the stereocontrolled synthesis of carbon chains. bristol.ac.uk This reaction involves the insertion of a single carbon atom into a carbon-boron bond. The process typically starts with a boronic ester, often a chiral pinanediol ester to control stereochemistry, which is reacted with (dihalomethyl)lithium, such as (dichloromethyl)lithium. bristol.ac.uk

The key steps are:

Ate-Complex Formation: The (dihalomethyl)lithium adds to the electrophilic boron atom to form a boronate "ate" complex. bristol.ac.uk

1,2-Metallate Rearrangement: One of the organic groups on the boron atom migrates to the adjacent carbon, displacing a halide ion. This rearrangement is often promoted by a Lewis acid like zinc chloride and proceeds with high diastereoselectivity. bristol.ac.uk

Nucleophilic Substitution: The resulting α-halo boronic ester is a versatile intermediate that can be reacted with a nucleophile, such as a source of nitrogen, to form the C-N bond, leading to the α-aminoboronic ester. rsc.org

This methodology has been elegantly used to synthesize precursors for a variety of aminoboronic acids, including boroalanine, boroleucine, and borovaline derivatives. rsc.org

Table 2: General Scheme of Matteson Homologation

| Step | Reagents & Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. Homologation | Boronic Ester, (Dichloromethyl)lithium, THF, -78 °C | α-Chloroboronic Ester | One-carbon chain extension with high diastereoselectivity |

| 2. Substitution | α-Chloroboronic Ester, Nitrogen Nucleophile (e.g., NaN₃, LiHMDS) | α-Azido or α-Aminoboronic Ester | Formation of the C-N bond |

The formation of a C-B bond can be achieved by reacting an organometallic species, where a carbon atom bears a negative charge, with a boron-containing electrophile. csic.es However, synthetic routes involving the borylation of α-amino metalated species are relatively uncommon in the literature. rsc.orgcsic.es

One of the earlier examples involved the reaction of metalated isocyanides with trialkyl borates. rsc.orgcsic.es The resulting α-isocyanoboronic ester could then be hydrolyzed to the α-aminoboronic acid, though this method was sometimes hampered by low yields due to the instability of the intermediates. rsc.orgcsic.es

A more recent approach utilizes aminoboranes and aminocyanoboranes as precursors. rsc.orgcsic.es The presence of the borane (B79455) or cyanoborane group facilitates the selective deprotonation of the carbon atom alpha to the nitrogen using a strong base. The resulting lithiated intermediate readily reacts with an electrophilic boron source (e.g., a trialkyl borate) to furnish racemic α-alkylaminoboronic acid esters in good yields. rsc.orgcsic.es This method highlights the functionalization of a stabilized α-amino organometallic intermediate to construct the target skeleton. csic.es

Multi-Component Reactions for Amino Boronic Acid Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product incorporating most or all of the atoms of the starting materials, offer a powerful and efficient strategy for building complex molecular scaffolds. illinois.edu This approach is particularly advantageous for creating libraries of structurally diverse aminoboronic acids.

One of the most prominent MCRs in this context is the Boronic Acid Mannich reaction, also known as the Petasis reaction. illinois.eduyoutube.com This reaction involves the one-pot condensation of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to generate α-amino acid derivatives. illinois.edu The versatility of the Petasis reaction allows for the synthesis of a wide array of α-amino boronic acids by varying the three core components. It is noted for its operational simplicity and tolerance of various functional groups. illinois.edu

Other MCR strategies have also been successfully applied to the synthesis of aminoboronic acid frameworks. For instance, isonitrile-based MCRs, such as the Ugi reaction, have been adapted to produce protected β-aminoboronic acids from components like α-boryl aldehydes, amines, carboxylic acids, and isocyanides. nih.gov While this produces β-amino isomers, the principle demonstrates the power of MCRs in constructing the fundamental amino boronic acid backbone, which can be tailored by selecting appropriate starting materials to target specific scaffolds like (1-Amino-3-methylbutyl)boronic acid. nih.gov

Protecting Group Strategies and Deprotection Methodologies in Boronic Acid Chemistry

The synthesis of aminoboronic acids is complicated by the presence of two reactive functional groups: the nucleophilic amino group and the Lewis acidic boronic acid. organic-chemistry.org To achieve selective transformations and prevent undesirable side reactions, a robust protecting group strategy is essential. organic-chemistry.orgchem-station.com This involves temporarily masking one or both functional groups to allow for chemical modifications elsewhere in the molecule. organic-chemistry.org

Amine Protecting Groups: The amino group is typically protected as a carbamate. organic-chemistry.org Common protecting groups include:

tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate, the Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl). organic-chemistry.orggoogle.com

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, such as piperidine, making it orthogonal to the Boc group. organic-chemistry.org

Benzyl (B1604629) chloroformate (Cbz): Introduced using benzyl chloroformate, this group is removed via catalytic hydrogenation. google.com

Boronic Acid Protecting Groups: Free boronic acids can be unstable, prone to dehydration to form boroxines, and difficult to purify. chem-station.com They are often converted into more stable and manageable boronate esters. nih.gov

Pinacol Esters: These are among the most popular protecting groups due to their stability to various reaction conditions and column chromatography. chem-station.com Deprotection to regenerate the free boronic acid can be challenging but is often achieved through transesterification or oxidative cleavage with reagents like sodium periodate. chem-station.comnih.gov A two-step deprotection via transesterification with diethanolamine (B148213) followed by mild acid hydrolysis is also an effective method. acs.org

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates exhibit high stability but can be easily deprotected under mild basic hydrolysis, making them orthogonal to acid-labile groups like Boc. chem-station.com

1,8-Diaminonaphthalene (dan) Amides: The R-B(dan) group is exceptionally stable across a wide range of conditions due to intramolecular nitrogen-boron coordination. chem-station.com Deprotection requires acidic hydrolysis. chem-station.com

Pinanediol Esters: As chiral auxiliaries, pinanediol esters are used not only for protection but also to control stereochemistry during synthesis. google.com

Table 1: Common Protecting Groups in Aminoboronic Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Citations |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Acidic hydrolysis (e.g., HCl, TFA) | organic-chemistry.orggoogle.com |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | organic-chemistry.org |

| Amine | Benzyl chloroformate | Cbz | Catalytic Hydrogenation (e.g., Pd/C) | google.com |

| Boronic Acid | Pinacol | Bpin | Transesterification or Oxidative Cleavage (NaIO₄) | chem-station.com |

| Boronic Acid | N-methyliminodiacetic acid | MIDA | Mild basic hydrolysis | chem-station.com |

| Boronic Acid | 1,8-Diaminonaphthalene | dan | Acidic hydrolysis | chem-station.com |

Innovative Purification Techniques in Aminoboronic Acid Synthesis

The purification of aminoboronic acids and their derivatives, especially to achieve high enantiomeric purity, often requires specialized techniques beyond standard laboratory procedures.

Group-Assisted Purification (GAP) is a modern synthetic strategy designed to facilitate the purification of products without relying on traditional methods like chromatography or recrystallization. tdl.orgnih.gov The core concept involves attaching a specific functional group (an auxiliary) to a substrate. beilstein-journals.org This auxiliary is designed to modulate the solubility of the product, rendering it poorly soluble in certain inexpensive solvents (like hexanes or petroleum ether) while remaining soluble in others for subsequent reactions. beilstein-journals.orgtdl.org As a result, the pure product, often as a single stereoisomer, can be isolated simply by washing the crude reaction mixture with an appropriate solvent. tdl.org

This methodology has been successfully applied to the synthesis of (R)-(1-amino-3-methylbutyl)boronic acid, the key pharmacophore in the anticancer drug Velcade. beilstein-journals.orgresearchgate.net In one approach, an N-phosphinyl chiral auxiliary was attached to an imine substrate. beilstein-journals.org After an asymmetric borylation reaction, the desired diastereomer precipitated from the reaction mixture and could be isolated in high purity (>99:1 dr) by simply washing with hexane. beilstein-journals.orgtdl.org The auxiliary can then be cleaved and recovered for reuse, making the process more efficient and environmentally friendly. beilstein-journals.orgnih.gov

Achieving high enantiopurity is critical for pharmaceutical applications. Chiral chromatography and crystallization are two primary methods used to separate enantiomers and isolate the desired stereoisomer of (1-Amino-3-methylbutyl)boronic acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound. youtube.com This differential interaction causes one enantiomer to move more slowly through the chromatography column than the other, enabling their separation. youtube.com For aminoboronic acids and their derivatives, high-performance liquid chromatography (HPLC) with CSPs based on macrocyclic antibiotics or polysaccharide derivatives is commonly employed. sigmaaldrich.comlibretexts.org This method is highly effective for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separation to obtain enantiopure material. sigmaaldrich.com

Crystallization: Crystallization-based methods are powerful for obtaining enantiomerically pure compounds on a large scale. nih.gov

Fractional Crystallization: If the target compound is converted into a diastereomeric salt by reacting it with a chiral resolving agent, the resulting diastereomers will have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization.

Preferential Crystallization: This method involves seeding a supersaturated solution of a racemate with crystals of the desired enantiomer, causing it to crystallize out selectively.

Crystallization-Induced Asymmetric Transformation: In this process, an equilibrium is established between the two enantiomers in solution. As one enantiomer crystallizes out, the equilibrium shifts to replenish it, theoretically allowing for the conversion of the entire racemic mixture into a single solid enantiomer.

In the synthesis of (R)-1-amino-3-methylbutyl-1-pinanediol borate, an important intermediate, a final product with a chiral ee value exceeding 99% can be obtained, which is then used to produce the final active pharmaceutical ingredient with an ee value greater than 99.8%, meeting stringent pharmacopeial standards. google.com This high level of purity is typically achieved through meticulous crystallization steps. google.comresearchgate.net

Molecular Recognition Mechanisms and Reversible Covalent Interactions

Fundamental Principles of Boronic Acid Binding to Diols and Polyols

Boronic acids are recognized for their capacity to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and peptidoglycans. nih.govacs.orgbohrium.comnih.gov This interaction is fundamental to their use in various biomedical applications, including the development of sensors and drug delivery systems. nih.govacs.org

The primary mechanism of interaction between a boronic acid and a diol involves the formation of a cyclic boronate ester. wikipedia.orgmdpi.com This reaction is a reversible condensation between the boronic acid and the hydroxyl groups of the diol, resulting in a five- or six-membered ring structure. wikipedia.orgmdpi.com The stability of these esters is a critical factor in the utility of boronic acids for molecular recognition. nih.gov The formation of these esters can be influenced by the structure of both the boronic acid and the diol. nih.govacs.org

Boronic acids function as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgyoutube.com The boron atom in a boronic acid possesses an empty p-orbital, making it electrophilic and capable of accepting electrons from a Lewis base, such as a hydroxyl group. libretexts.org This Lewis acidity is a crucial aspect of the formation of boronate esters. nih.govnih.gov The strength of the Lewis acid character of the boronic acid can be modulated by the electronic properties of the substituents on the boron atom. libretexts.orgacs.org For instance, electron-withdrawing groups can enhance the Lewis acidity, thereby facilitating complexation with diols. nih.gov

Interactions of (1-Amino-3-methylbutyl)boronic Acid with Biological Nucleophiles

(1-Amino-3-methylbutyl)boronic acid, like other boronic acid-containing compounds, can interact with various nucleophilic residues found in biological macromolecules, most notably proteins. mdpi.comnih.govenamine.net

A key interaction of boronic acids in a biological context is the formation of a reversible covalent bond with the hydroxyl groups of serine and threonine residues within proteins. mdpi.comnih.gov This interaction leads to the formation of a tetrahedral boronate adduct, which can act as a transition state analog, thereby inhibiting the function of enzymes like serine proteases. nih.gov The boron atom of the boronic acid is attacked by the nucleophilic oxygen of the serine or threonine side chain. mdpi.com This covalent modification is typically reversible, allowing for dynamic interactions with target proteins. nih.govnih.govtandfonline.com

pH-Dependent Conformational Dynamics and Their Influence on Binding

The binding affinity of boronic acids is often pH-dependent. The pKa of a boronic acid is typically around 9, but upon forming a tetrahedral boronate complex, the pKa can shift to approximately 7. wikipedia.org This pH sensitivity arises from the equilibrium between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate form. nih.govacs.org At physiological pH, a significant portion of the boronic acid can exist in the more reactive tetrahedral state, facilitating its interaction with diols and other nucleophiles. nih.gov The surrounding pH can therefore modulate the binding and release of target molecules, a property that is exploited in the design of pH-responsive drug delivery systems and sensors. nih.govacs.orgbohrium.com

Table of Compounds

| Compound Name |

| (1-Amino-3-methylbutyl)boronic acid |

| Serine |

| Threonine |

| Boric acid |

Interactive Data Table: Properties of (1-Amino-3-methylbutyl)boronic acid

Below is a table summarizing key computed properties of (1-Amino-3-methylbutyl)boronic acid.

| Property | Value | Source |

| IUPAC Name | (1-amino-3-methylbutyl)boronic acid | nih.gov |

| Molecular Formula | C5H14BNO2 | nih.gov |

| Molecular Weight | 130.98 g/mol | nih.gov |

| Canonical SMILES | B(C(CC(C)C)N)(O)O | nih.gov |

| InChI Key | BMGMQYRPZOGZFU-UHFFFAOYSA-N | nih.gov |

| CAS Number | 1158974-93-6 | nih.gov |

Enzyme Inhibition by 1 Amino 3 Methylbutyl Boronic Acid Derivatives

Mechanistic Basis of Serine Protease Inhibition

(1-Amino-3-methylbutyl)boronic acid and its derivatives are potent inhibitors of serine proteases, a class of enzymes crucial in various physiological processes. Their inhibitory action is primarily attributed to their ability to mimic the transition state of the substrate and form stable adducts with the catalytic residues of the enzyme.

Transition State Analog Mimicry

The effectiveness of boronic acids as serine protease inhibitors stems from their capacity to act as transition state analogs. nih.govnih.gov During the hydrolysis of a peptide bond by a serine protease, a transient, high-energy tetrahedral intermediate is formed. The boronic acid moiety, with its trigonal planar geometry, can readily accept a nucleophilic attack from the active-site serine residue of the protease. mdpi.com This interaction results in the formation of a stable tetrahedral boronate species that closely resembles the natural tetrahedral intermediate of the enzymatic reaction. escholarship.orgnih.gov By mimicking this transition state, the boronic acid inhibitor binds to the active site with high affinity, effectively blocking the enzyme's catalytic activity. nih.govnih.gov

Formation of Tetrahedral Boronate Adducts at Catalytic Sites

The inhibition of serine proteases by boronic acid derivatives involves the formation of a covalent, yet reversible, tetrahedral adduct between the boron atom and the hydroxyl group of the catalytic serine residue. nih.govescholarship.org This adduct formation is a key feature of their inhibitory mechanism. nih.gov While the primary interaction is with the catalytic serine, in some cases, these inhibitors have also been observed to form adducts with the active-site histidine. nih.govnih.gov The stability of this tetrahedral boronate adduct within the enzyme's active site prevents the enzyme from binding to and processing its natural substrates, leading to potent inhibition. nih.gov

Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Dipeptide Boronic Acids

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones. nih.govresearchgate.net Dipeptide boronic acids incorporating the (1-Amino-3-methylbutyl)boronic acid scaffold have emerged as highly potent inhibitors of DPP-IV. nih.govnih.gov

Structure-Activity Relationships in DPP-IV Inhibition

The potency of dipeptide boronic acid inhibitors against DPP-IV is significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed several key determinants for effective inhibition:

P1 Position: The (R)-stereoisomer of the boronic acid at the P1 position is crucial for inhibitory activity. nih.gov

P2 Position: A variety of L-amino acids are well-tolerated at the P2 position, contributing to the inhibitor's potency. nih.gov Conversely, D-amino acids, α,α-disubstituted amino acids, and glycine (B1666218) at this position are not well-tolerated. nih.gov

Hydrophobic and Proline Residues: The presence of hydrophobic amino acids at the N-terminus and a proline residue within the peptide sequence generally favors strong DPP-IV inhibitory activity. mdpi.com

| Position | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|

| P1 | (R)-stereoisomer of boronic acid | (S)-stereoisomer of boronic acid | nih.gov |

| P2 | Variety of L-amino acids | D-amino acids, α,α-disubstituted amino acids, Glycine | nih.gov |

| General | N-terminal hydrophobic amino acids, Proline residues | mdpi.com |

Specificity and Selectivity Profiling Against Related Enzymes (e.g., DPP8/9)

A critical aspect in the development of DPP-IV inhibitors is their selectivity over other closely related proteases, such as DPP8 and DPP9. researchgate.netnih.gov Lack of selectivity can lead to off-target effects. researchgate.net Research has shown that it is possible to design dipeptide boronic acid-based inhibitors that are potent against DPP-IV while maintaining selectivity against DPP8 and DPP9. nih.govresearchgate.net Achieving a wide therapeutic index is a key goal in this area of research. nih.gov Some DPP-IV inhibitors that have shown activity in immune function models were later found to be more potent inhibitors of DPP8/9, highlighting the importance of thorough selectivity profiling. nih.gov

Proteasome Inhibition by (1-Amino-3-methylbutyl)boronic Acid-Containing Peptidomimetics

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins within cells. Its inhibition is a validated strategy for cancer therapy. Peptidomimetics containing (1-Amino-3-methylbutyl)boronic acid have been developed as potent proteasome inhibitors. researchgate.netnih.gov

These inhibitors, often di- or tri-peptidyl boronic acids, target the chymotrypsin-like activity of the 20S proteasome. nih.gov The inhibition is competitive and slowly reversible, with some of the most effective inhibitors displaying K(i) values in the nanomolar range. nih.gov For instance, certain peptidomimetic boronates have shown significant inhibitory activity against the chymotrypsin-like (ChT-L) activity of the 20S proteasome, with some derivatives exhibiting inhibition constants (Ki) as low as 17 nM. researchgate.net These compounds can also co-inhibit the post-glutamyl peptide hydrolase activity of the proteasome. researchgate.net The selectivity of these inhibitors is demonstrated by their lack of inhibition against other proteases like bovine pancreatic α-chymotrypsin. researchgate.net

| Inhibitor Type | Targeted Activity | Potency (Ki) | Reference |

|---|---|---|---|

| Peptidomimetic boronates | Chymotrypsin-like (ChT-L) | 17 nM - 20 nM | researchgate.net |

| Post-glutamyl peptide hydrolase | 2.57 µM - 3.81 µM | researchgate.net | |

| Di- and tri-peptidyl boronic acids | Chymotrypsin-like | 10 nM - 100 nM | nih.gov |

Interactions with Proteasome Catalytic Subunits (e.g., β5, β2)

Derivatives of (1-amino-3-methylbutyl)boronic acid, such as bortezomib (B1684674), are potent and selective inhibitors of the proteasome. patsnap.com The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes like cell cycle regulation and apoptosis. patsnap.comnih.gov It consists of a 20S catalytic core and a 19S regulatory particle. nih.gov The 20S core is composed of four rings, with the inner two β-rings housing the proteolytic active sites. nih.govnih.gov

Bortezomib primarily targets the chymotrypsin-like activity of the proteasome by reversibly binding to the β5 subunit of the 20S core. nih.govmdpi.com This interaction is crucial for its anti-cancer effects. nih.gov At higher concentrations, bortezomib can also inhibit the trypsin-like (β2) and caspase-like (β1) subunits. nih.gov The inhibition of the β5 subunit disrupts the degradation of proteins that are critical for cell survival and proliferation, leading to the accumulation of these proteins and triggering programmed cell death (apoptosis). patsnap.comyoutube.com While bortezomib effectively inhibits the β5 and to some extent the β2 subunits, its ability to limit β2 activity in solid tumors can be limited. nih.gov

The specificity for different subunits can vary among different proteasome inhibitors. For instance, some inhibitors are designed to be broad-spectrum, while others, like bortezomib, show a preference for the β5 subunit. researchgate.net There is also a thymus-specific proteasome subunit, β5t, which is not inhibited by bortezomib. researchgate.net

Molecular Basis for Inhibitory Potency

The inhibitory potency of (1-Amino-3-methylbutyl)boronic acid derivatives stems from the unique properties of the boronic acid functional group. mdpi.com Boronic acids can form a stable, reversible covalent bond with the catalytic threonine residue in the active site of the proteasome. mdpi.comnih.gov The boron atom in the boronic acid is electrophilic and readily interacts with the hydroxyl group of the threonine, transitioning from a trigonal planar sp2 hybridized state to a tetrahedral sp3 hybridized state. mdpi.comnih.gov This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov

The potency of these inhibitors is also influenced by the peptide-like side chain, which directs the molecule to the active site of the proteasome. nih.gov In the case of bortezomib, the dipeptidyl structure contributes to its high potency and selectivity. nih.gov The accumulation of ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of apoptotic pathways, further contributing to the cytotoxic effects in cancer cells. patsnap.comyoutube.com

Broader Protease Inhibition Spectrum

While renowned for their proteasome inhibition, derivatives of (1-amino-3-methylbutyl)boronic acid also exhibit inhibitory activity against a wider range of proteases.

Chymotrypsin (B1334515) and Elastase Inhibition

(1-Amino-3-methylbutyl)boronic acid analogues have been shown to be effective inhibitors of serine proteases such as chymotrypsin and elastase. nih.gov These enzymes play roles in digestion and can be involved in tissue damage if unregulated. diva-portal.orgaklectures.com Acylamino boronic acids, which are analogues of amino acids, have demonstrated competitive inhibition of α-chymotrypsin and elastase with Ki values in the micromolar range. nih.gov The mechanism is believed to involve the formation of a transition-state analog, similar to their interaction with the proteasome. nih.gov The specificity of these inhibitors can be tuned by modifying the amino acid-like side chain to match the substrate preference of the target protease. nih.gov

Prostate-Specific Antigen (PSA) Inhibition

Certain boronic acid derivatives have been investigated as inhibitors of prostate-specific antigen (PSA), a serine protease that is a well-known biomarker for prostate cancer. nih.govresearchgate.net PSA's enzymatic activity, which includes the degradation of extracellular matrix proteins, may contribute to tumor progression. nih.gov Studies have shown that boric acid and 3-nitrophenyl boronic acid can inhibit the proteolytic activity of PSA in vitro. nih.govresearchgate.net More complex peptide boronic acid inhibitors have been developed that show high potency against PSA, with Ki values in the nanomolar range. nih.govnih.govjohnshopkins.edu For example, the inhibitor Z-SSKL(boro)L was found to have a Ki of 65 nM for PSA. nih.gov The design of these inhibitors often involves creating a peptide sequence that mimics the natural substrate of PSA, leading to high affinity and specificity. nih.govnih.gov

Inhibition of Metallo-β-Lactamases (MBLs)

A significant area of research for boronic acid derivatives is their potential to inhibit metallo-β-lactamases (MBLs). These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often last-resort treatments. anr.frmiamioh.edu Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site for catalysis. anr.fr

Dual-Action Inhibitor Design and Mechanism

Researchers have focused on designing dual-action inhibitors that can simultaneously target both MBLs and serine-β-lactamases (SBLs). nih.govresearchgate.netsigmaaldrich.com This is a crucial strategy to combat infections caused by bacteria that produce multiple types of β-lactamases. rsc.orgresearchgate.net

A pharmacophore fusion strategy has been employed to create molecules that combine a boronic acid moiety, for SBL inhibition, with a metal-binding group, for MBL inhibition. nih.govresearchgate.netnih.gov For instance, a derivative of (1-(3'-mercapto-2'-methylpropanamido)methyl)boronic acid was identified as a broad-spectrum inhibitor of both VIM-2 (an MBL) and KPC-2 (an SBL). nih.govresearchgate.net The mechanism of dual inhibition involves the boronic acid forming a covalent bond with the catalytic serine residue of the SBL, while the thiol group chelates the zinc ions in the active site of the MBL. nih.gov This dual-action approach offers a promising avenue for the development of new therapeutics to overcome antibiotic resistance. nih.govnih.gov

Structural Insights into MBL-Inhibitor Complexes

The development of effective inhibitors against metallo-β-lactamases (MBLs) has been a significant challenge in overcoming antibiotic resistance. Boronic acid derivatives have emerged as a promising class of inhibitors that can effectively target the active site of these zinc-dependent enzymes. Structural studies, primarily through X-ray crystallography, have provided critical insights into the binding modes of these inhibitors, paving the way for rational drug design. This section focuses on the structural details of MBLs in complex with derivatives of (1-Amino-3-methylbutyl)boronic acid, specifically highlighting the interactions that contribute to their inhibitory activity.

A notable advancement in this area comes from the structure-based design of dual-action inhibitors targeting both MBLs and serine-β-lactamases (SBLs). acs.org A key example is the development of (2'S)-(1-(3'-mercapto-2'-methylpropanamido)methyl)boronic acid (MS01) and its derivatives, which have shown broad-spectrum inhibition against representative MBLs like VIM-2 (Verona integron-encoded metallo-β-lactamase-2). acs.orgresearchgate.net

The crystal structure of VIM-2 in complex with MS01 (PDB code: 6J8R) reveals the intricate details of its binding. acs.org The inhibitor's boronic acid moiety is crucial for its interaction with the MBL active site. The boron atom, in its tetrahedral state, mimics the transition state of β-lactam hydrolysis. nih.gov One of the hydroxyl groups of the boronic acid acts as a key ligand, bridging the two zinc ions (Zn1 and Zn2) in the active site of VIM-2. This interaction is fundamental to the inhibitory mechanism, as it displaces the nucleophilic hydroxide (B78521) ion that is essential for catalysis. nih.gov

Furthermore, the thiol group of the inhibitor plays a significant role in coordinating with the zinc ions, enhancing the binding affinity. acs.org The structural analysis of the VIM-2:MS01 complex shows that the sulfur atom of the mercapto group directly interacts with the zinc ions. This dual coordination by both the boronic acid and the thiol group contributes to the potent inhibition of the enzyme. acs.org

Subsequent structural optimization of MS01, guided by the initial VIM-2 complex structure, has led to the development of even more potent inhibitors. acs.org These studies underscore the importance of understanding the three-dimensional structure of MBL-inhibitor complexes to design novel and effective drugs to combat antibiotic resistance.

Inhibition of Metallo-β-lactamases by (1-Amino-3-methylbutyl)boronic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | PDB ID |

| (2'S)-(1-(3'-mercapto-2'-methylpropanamido)methyl)boronic acid (MS01) | VIM-2 | - | 6J8R acs.org |

| Derivative MS19 | VIM-2 | - | 6JN6 acs.org |

Note: IC50 values were reported in the source but not specified for each derivative against each MBL in the provided text. The table reflects the availability of structural data.

Applications in Chemical Biology Research

Peptide Boronic Acids as Chemical Probes and Tools

Peptide boronic acids serve as powerful chemical probes due to the boronic acid moiety's capacity for reversible covalent interactions, which can influence the conformational dynamics of target biomolecules. nih.gov These probes are instrumental in exploring and understanding complex biological systems. nih.gov The integration of boronic acids into peptide structures offers a direct method for peptide modification and conjugation, further expanding their utility. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or bioavailability. (1-Amino-3-methylbutyl)boronic acid and similar aminoboronic acids can be incorporated into various scaffolds to mimic the secondary structures of peptides, like α-helices and β-turns. researchgate.netnih.gov This approach is crucial for designing inhibitors of protein-protein interactions (PPIs), many of which are mediated by α-helical domains. researchgate.net

Researchers have developed methods for the modular synthesis of β-amino boronate peptidomimetics. nih.gov For instance, α-borylaldehydes can participate in Ugi multicomponent reactions to create novel peptidomimetic structures. nih.gov These synthetic strategies facilitate the creation of libraries of boron-containing compounds for screening for biological activity. nih.gov Other approaches involve using heterocyclic structures, such as diketopiperazines, as scaffolds. nih.gov The synthesis can begin with a piperazine-2-carboxylic acid attached to a solid support, followed by a Petasis reaction with a boronic acid to build the mimetic. nih.gov

| Scaffold Type | Synthetic Approach | Target Interaction Example | Reference |

| Terphenyl Scaffold | Sequential solution-phase synthesis to mimic an α-helix. | Designed as antagonists for the Bcl-xL protein. | researchgate.net |

| β-Amino Boronate | Ugi multicomponent reaction using α-borylaldehydes. | Development of libraries for new antibiotics. | nih.gov |

| Diketopiperazine | Solid-phase synthesis involving a Petasis reaction with boronic acids. | General β-turn mimetics. | nih.gov |

| Oligobenzamide | Solid-phase synthesis of N-alkylated aromatic oligoamides. | Inhibition of the p53-hDM2 protein-protein interaction. | researchgate.net |

Beyond being incorporated as part of a final structure, boronic acids also serve as reagents and catalysts to facilitate peptide synthesis and modification. nih.govresearchgate.net Borinic acids, which are related to boronic acids, have been shown to catalyze peptide bond formation under mild conditions, offering an alternative to traditional stoichiometric coupling reagents. researchgate.net This catalytic approach works efficiently for creating dipeptides from N-protected α-amino acids and α-aminoesters without significant racemization. researchgate.net

Boronic acids also enable diverse modifications at the N-terminus, side chains, and backbone of peptides. nih.gov These modifications are used to modulate interactions with a biological target, improve solubility and stability, or attach reactive handles for imaging or conjugation. nih.gov For example, a strategy for creating biaryl-bridged macrocyclic peptides involves an intramolecular Suzuki–Miyaura cross-coupling reaction on a solid-phase resin, starting with boronated peptides. nih.gov A versatile building-block approach has been developed where Fmoc-protected α-aminoboronic acids are synthesized and then used in solid-phase peptide synthesis, streamlining the creation of diverse peptide-boronic acids. rsc.org

Molecular Sensors and Detection Systems

The ability of the boronic acid group to reversibly bind with molecules containing cis-1,2- or cis-1,3-diols is the foundation for its widespread use in molecular sensors. nih.govmdpi.com This interaction is particularly effective for detecting saccharides, which are rich in diol functionalities. nih.govnih.govnih.gov The binding event, which forms a stable five- or six-membered cyclic boronate ester, can be transduced into a measurable signal, such as a change in color or fluorescence. nih.govmdpi.com

Boronic acid-based sensors are highly effective for the molecular recognition of carbohydrates. nih.govnih.gov Saccharides present a significant challenge for synthetic receptors due to the structural similarities among different sugars. nih.gov However, boronic acid sensors can differentiate between various carbohydrates, such as glucose, fructose, and galactose, by exploiting subtle differences in their diol arrangements. nih.gov The binding affinity is influenced by the pKa of the boronic acid; incorporating a nearby amino group can lower the pKa, facilitating boronate ester formation at physiological pH. nih.govu-tokyo.ac.jp This strategy enhances the sensor's performance in biological environments. nih.gov

Beyond carbohydrates, boronic acids can also interact with the side chains of specific amino acids like serine, which contains a hydroxyl group. nih.gov This property allows for the development of probes that can recognize and bind to proteins. nih.gov For example, peptidic boronic acid probes have been designed to detect analytes like sialic acid, a carbohydrate biomarker overexpressed on the surface of some cancer cells. nih.gov

Fluorescent sensors based on boronic acids are a major area of research, offering high sensitivity for detecting a range of analytes. nih.govrsc.org A common design principle involves linking a boronic acid recognition site to a fluorophore, such as anthracene (B1667546) or pyrene. nih.govnih.gov The sensing mechanism often relies on photoinduced electron transfer (PET). nih.gov In the unbound state, the lone pair of electrons on a nearby amine can quench the fluorescence of the reporter group. nih.gov Upon binding a diol-containing analyte like glucose, the boron atom becomes more acidic, strengthening its interaction with the amine. nih.gov This reduces the quenching effect and "turns on" the fluorescence. nih.gov

Researchers have developed numerous fluorescent probes for various applications:

Carbohydrate Detection : The first fluorescent boronic acid sensor for saccharides was reported in 1994, using an anthracene fluorophore. nih.gov Since then, many systems have been created to detect glucose and other sugars in biological fluids. nih.govpitt.edu

Ion Detection : Boronic acid-based fluorescent sensors have also been engineered to recognize specific metal ions. A novel sensor was developed that could recognize Fe³⁺ ions in real-time, causing the sensor's fluorescence to be immediately quenched upon binding. rsc.orgnih.gov

Detection of Boronic Acids : Conversely, fluorescent sensors have been created to detect boronic acid-containing agents themselves. One such red-emitting sensor was developed to quantify agents used in Boron Neutron Capture Therapy (BNCT), such as 4-borono-L-phenylalanine (BPA). mdpi.com

| Sensor Type | Analyte | Mechanism | Fluorescence Change | Reference |

| Anthracene-based | Saccharides (e.g., Glucose) | Photoinduced Electron Transfer (PET) | Increase | nih.govnih.gov |

| Pyrene-based | Fe³⁺ | Quenching | Decrease | rsc.orgnih.gov |

| BS-631 | Boronic Acids (e.g., BPA) | Reaction with sensor | Emission of red fluorescence | mdpi.com |

Development of Enzyme Mechanistic Probes

(1-Amino-3-methylbutyl)boronic acid and other peptide boronic acids are highly effective as mechanistic probes for enzymes, particularly proteases. nih.govnih.gov Their utility stems from the boronic acid's ability to act as a transition-state analog inhibitor. The boron atom is electrophilic and can form a reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site. nih.govnih.gov This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing the probe to bind with high affinity and inhibit the enzyme. nih.gov

These probes have been crucial in studying the mechanism of various enzymes and have served as the foundation for developing therapeutic agents. nih.govnih.gov For example, peptide boronic acids are a significant class of covalent reversible inhibitors for the proteasome, a key target in cancer therapy. nih.gov The unique ability of the boronic acid moiety to interact with proteins in a reversible covalent manner allows these probes to be used to investigate key receptor-ligand interactions and allosteric modulation, providing deep insights into enzyme function and regulation. nih.gov The development of chemical probes with high selectivity for specific enzymes, such as distinguishing between different protein arginine methyltransferases (PRMTs), demonstrates the precision that can be achieved with these tools. nih.gov

Computational and Structural Investigations of 1 Amino 3 Methylbutyl Boronic Acid Derivatives

X-ray Crystallographic Studies of Compound Structures

Characterization of Cyclic Species and Their Conformations

Boronic acids, including α-aminoboronic acids, are known to exist in equilibrium with cyclic anhydride (B1165640) forms, such as the six-membered boroxines. researchgate.netrsc.org Furthermore, they readily form cyclic boronate esters with diols. researchgate.net The formation of these cyclic species can significantly influence the compound's stability, solubility, and biological activity. rsc.orgacs.org

X-ray crystallography is a key method for unambiguously determining the structure of these cyclic derivatives. For instance, the analysis of single crystals of such compounds would reveal:

Ring Conformation: The precise puckering and geometry of the dioxaborolane or dioxaborinane rings formed with diols like pinacol (B44631). researchgate.net

Intermolecular Interactions: The presence and nature of hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice.

Stereochemistry: The absolute configuration of chiral centers within the molecule.

While a specific crystallographic study of cyclic derivatives of (1-Amino-3-methylbutyl)boronic acid has not been reported, studies on related boronic esters provide insight into their likely structural features. The conformation of these cyclic structures is crucial for understanding their steric and electronic properties, which in turn dictate their interaction with biological targets.

Table 1: General Crystallographic Parameters for Boronic Acid Derivatives

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Provides basic information about the packing of molecules. |

| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the unit cell. | Determines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Confirms the covalent structure and identifies any unusual geometries. |

Elucidation of Enzyme-Inhibitor Complex Structures

A primary application of X-ray crystallography in the study of boronic acid derivatives is the determination of their structures when bound to target enzymes. Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.

Crystallographic studies of such enzyme-inhibitor complexes provide invaluable information for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. Key insights from these studies include:

Covalent Adduct Formation: Direct visualization of the covalent bond between the boron atom of the inhibitor and the active site serine or threonine of the enzyme.

Binding Pocket Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and salt bridges between the inhibitor and amino acid residues in the enzyme's active site.

Conformational Changes: Observation of any changes in the conformation of the enzyme or the inhibitor upon binding.

For example, the crystal structure of the Zika virus NS2B-NS3 protease in complex with a peptidomimetic boronic acid inhibitor revealed a cyclic diester formation and a key salt-bridge interaction with an aspartate residue, providing a basis for designing improved inhibitors. Although a crystal structure of (1-Amino-3-methylbutyl)boronic acid bound to a target enzyme is not currently available, such a study would be crucial to understand its inhibitory mechanism at an atomic level.

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interactions between a small molecule (ligand) and a protein. These techniques are instrumental in drug discovery for screening virtual libraries of compounds and for refining the design of lead molecules.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For (1-Amino-3-methylbutyl)boronic acid and its derivatives, docking studies could be used to:

Identify Potential Binding Poses: Predict how the molecule fits into the active site of a target protease.

Estimate Binding Affinity: Rank different derivatives based on their predicted binding scores, helping to prioritize compounds for synthesis and testing.

Analyze Key Interactions: Visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the predicted binding mode.

Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. This can reveal important information about the stability of the complex and the role of water molecules in the binding interface.

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to (1-Amino-3-methylbutyl)boronic acid |

|---|---|---|

| Docking Score | A numerical value that estimates the binding affinity of a ligand to a protein. | Used to rank and compare the potential inhibitory activity of different derivatives. |

| Binding Mode/Pose | The predicted 3D orientation and conformation of the ligand in the binding site. | Reveals how the molecule interacts with the active site residues. |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. | Crucial for the specificity and stability of the enzyme-inhibitor complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups that are driven by the exclusion of water. | Important for the binding of the isobutyl side chain of the molecule. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of the complex over time. |

Rational Design of Modified Analogs

The insights gained from X-ray crystallography and molecular docking studies form the basis for the rational design of modified analogs with improved properties. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For (1-Amino-3-methylbutyl)boronic acid, rational design strategies could involve:

Modification of the P1 Side Chain: The isobutyl group could be altered to optimize hydrophobic interactions within the S1 pocket of the target protease.

Extension of the Peptide Backbone: Adding other amino acid analogs to create di- or tri-peptidyl boronic acids could increase affinity by making additional contacts with the enzyme.

Bioisosteric Replacements: Replacing the boronic acid moiety with other functional groups could modulate the compound's reactivity and physicochemical properties.

This iterative process of design, synthesis, and testing, guided by computational and structural data, is a cornerstone of modern drug discovery.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to calculate a wide range of properties that are difficult or impossible to measure experimentally.

For (1-Amino-3-methylbutyl)boronic acid and its derivatives, quantum chemical calculations could be applied to:

Determine Molecular Geometries: Optimize the 3D structure of the molecule and its various conformers to find the most stable arrangements.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the characterization of synthesized compounds.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Model Reaction Mechanisms: Investigate the energetics of the formation of the tetrahedral adduct with a model of the enzyme's active site, providing insights into the inhibition mechanism.

For example, DFT calculations on arylboronic acids have been used to accurately predict their pKa values by considering the different conformations of the hydroxyl groups. Similar studies on (1-Amino-3-methylbutyl)boronic acid would provide fundamental insights into its chemical behavior.

Table 3: Properties Investigated by Quantum Chemical Calculations

| Property | Description | Significance for (1-Amino-3-methylbutyl)boronic acid |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of the atoms in the molecule. | Provides the most stable conformation for further analysis. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | An indicator of the molecule's chemical reactivity and stability. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Helps to understand the electrostatic interactions and reactivity of different parts of the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental IR and Raman spectra for structural confirmation. |

| Reaction Energy Profile | The change in energy as a reaction proceeds from reactants to products. | Elucidates the mechanism and feasibility of chemical reactions, such as enzyme inhibition. |

Characterization of Boron's Electronic Environment and Reactivity

The boron atom in (1-Amino-3-methylbutyl)boronic acid and its derivatives possesses a unique electronic environment that dictates its reactivity. As a Group 13 element, boron in its trivalent state features an empty p-orbital, rendering it a potent Lewis acid, or an electrophile, capable of accepting a pair of electrons from a nucleophile. nih.gov This inherent electrophilicity is the cornerstone of the compound's chemical behavior and biological activity.

The electronic character of the boron center is significantly modulated by its substituents: the (1-amino-3-methylbutyl) alkyl group, and two hydroxyl (-OH) groups. The hydroxyl groups are strong π-donors, which can donate electron density to the vacant p-orbital of the boron atom. sdsu.edu This donation partially alleviates the electron deficiency of the boron, influencing its Lewis acidity. However, the boron atom remains sufficiently electrophilic to react with strong nucleophiles. This reactivity is central to the ability of boronic acids to form reversible covalent bonds, most notably with the cis-diol moieties found in many biological molecules like carbohydrates. nih.govnih.gov

Computational studies, such as those using density functional theory (DFT), allow for the detailed investigation of the charge distribution and electronic structure. researchgate.net These calculations can quantify the Lewis acidity and predict the reactivity of the boron center. The primary mode of reactivity for (1-Amino-3-methylbutyl)boronic acid involves the attack of a nucleophile on the electron-deficient boron atom. This leads to a change in hybridization from a trigonal planar (sp²) geometry to a more stable, tetrahedral (sp³) geometry. mdpi.com This transformation is fundamental to its mechanism of action in biological systems, such as in the inhibition of enzymes where nucleophilic amino acid residues in the active site attack the boron atom. nih.govmdpi.com The intramolecular interaction between the amino group and the boronic acid moiety can also influence the boron's electronic environment and reactivity.

| Factor | Influence on Boron Center | Consequence for Reactivity |

|---|---|---|

| Empty p-orbital | Confers strong Lewis acidic character (electrophilic). | Readily accepts electron pairs from nucleophiles. |

| Hydroxyl (-OH) Groups | Act as π-donors, donating electron density to the boron atom. | Modulates (reduces) the overall Lewis acidity. |

| Alkyl Group (1-Amino-3-methylbutyl) | Provides steric bulk and hydrophobic interactions. | Influences binding specificity and affinity in enzyme active sites. |

| Nucleophilic Attack | Causes rehybridization from trigonal planar (sp²) to tetrahedral (sp³). | Forms a stable, tetrahedral adduct; the basis for its inhibitory activity. |

Energetics of Transition State Formation

A key feature of α-amino boronic acids, including (1-Amino-3-methylbutyl)boronic acid, is their ability to act as transition-state analogue inhibitors for certain enzymes, particularly serine proteases. mdpi.commdpi.com The mechanism of peptide bond hydrolysis catalyzed by these enzymes proceeds through a high-energy, tetrahedral transition state. mdpi.com Boronic acids are capable of mimicking this transient structure.

When a boronic acid derivative enters the active site of a target enzyme, such as the 20S proteasome, the electrophilic boron atom is attacked by a nucleophilic residue, typically the hydroxyl group of a serine residue. mdpi.commdpi.com This nucleophilic attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is energetically favorable and structurally resembles the natural transition state of substrate hydrolysis. mdpi.com By forming this stable complex, the boronic acid effectively "traps" the enzyme, preventing it from proceeding with its catalytic cycle.

The energetics of this transition state formation are critical. The stability of the resulting tetrahedral complex, often quantified by the inhibition constant (Ki), determines the potency of the inhibitor. For potent inhibitors like the FDA-approved drug Bortezomib (B1684674), which contains a similar boronic acid pharmacophore, the affinity for the enzyme's active site is extremely high, with very low Ki values. mdpi.com Computational modeling is instrumental in understanding the energetics of this process, allowing researchers to calculate the binding energies and analyze the interactions, such as hydrogen bonds, that stabilize the tetrahedral adduct within the enzyme's active site. researchgate.netmdpi.com The replacement of a substrate's carbonyl group with a boronic acid group leads to the formation of a tetrahedral adduct with serine that is significantly more stable than the corresponding tetrahedral intermediate of the natural substrate, thus leading to potent enzyme inhibition. mdpi.com

| Process | Description | Energetic Significance |

|---|---|---|

| Enzyme Catalysis (Natural) | Proceeds through a high-energy, transient tetrahedral intermediate. | The high energy of the transition state makes it short-lived. |

| Boronic Acid Inhibition | The electrophilic boron is attacked by a nucleophilic residue (e.g., Serine-OH). | Mimics the initial step of catalysis. |

| Tetrahedral Adduct Formation | Forms a stable, covalent tetrahedral boronate complex in the active site. | This complex is energetically favorable and acts as a transition-state analogue. |

| Enzyme Inhibition | The stable adduct prevents the enzyme from completing its catalytic cycle. | The stability of the adduct (low Ki) correlates with high inhibitory potency. |

NMR Spectroscopic Analyses for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (1-Amino-3-methylbutyl)boronic acid and its derivatives, providing detailed insights into both their static structure and dynamic behavior in solution. nih.gov Boron-11 (¹¹B) NMR is particularly powerful for directly probing the local environment of the boron atom. nih.gov

The ¹¹B NMR chemical shift is highly sensitive to the coordination number and geometry of the boron atom. This allows for the clear differentiation between the trigonal planar (sp² hybridized) boronic acid form and the tetrahedral (sp³ hybridized) boronate form that results from interaction with a nucleophile or from changes in pH. nih.govnih.gov

Trigonal Boronic Acids (R-B(OH)₂): These species typically exhibit a broad resonance in the ¹¹B NMR spectrum at a chemical shift of approximately +30 ppm. sdsu.edu

Tetrahedral Boronates (R-B(OH)₃⁻ or R-B(OR')₂⁻): When the boronic acid is converted to a tetrahedral species, for example by complexation with a diol or an amino acid residue in an enzyme, the boron nucleus becomes more shielded. nih.gov This results in a significant upfield shift in the ¹¹B NMR spectrum, with resonances typically appearing in the range of +5 to +15 ppm. nih.gov This direct spectroscopic evidence is crucial for confirming the formation of tetrahedral adducts in enzyme inhibition studies. nih.gov

In addition to ¹¹B NMR, proton (¹H) NMR provides information about the organic framework of the molecule. Furthermore, two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) tailored for the ¹H-¹¹B pair, can be used to establish correlations between specific protons and the boron atom. nih.gov This is invaluable for unambiguous structure elucidation and for studying the dynamics of complex formation in solution. nih.gov The pH of the solution also has a significant effect on the observed ¹¹B chemical shift, as it governs the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. nih.gov

| Boron Species | Hybridization | Geometry | Typical ¹¹B Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Alkyl Boronic Acids | sp² | Trigonal Planar | ~30 | sdsu.edu |

| Boronic Esters (cyclic) | sp² | Trigonal Planar | ~33 | sdsu.edu |

| Tetrahedral Boronate Adducts (e.g., with Serine) | sp³ | Tetrahedral | ~5 to 15 | nih.gov |

| Tetrahedral Boronate Esters | sp³ | Tetrahedral | ~19.4 |

Future Research Directions and Broader Implications

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of α-aminoboronic acids and their derivatives has been a long-standing challenge, which has, in the past, limited the exploration of their full potential. rsc.org However, recent years have seen the emergence of innovative synthetic strategies that are paving the way for more efficient and versatile production of these valuable compounds.

Future research will likely focus on the following areas:

Catalytic Asymmetric Synthesis: A significant breakthrough has been the development of copper-catalyzed enantioselective methods for the synthesis of α-aminoboronic acid derivatives. nih.govnih.govacs.org These methods utilize chiral copper catalysts to achieve high enantioselectivity in the coupling of readily available starting materials. nih.govnih.govacs.org Further exploration in this area could lead to even more efficient and scalable processes, expanding the library of accessible chiral α-aminoboronic acids.

Decarboxylative Borylation: A novel technique known as decarboxylative borylation offers a straightforward way to convert abundant and inexpensive carboxylic acids into boronic acids. drugdiscoverytrends.com This method, which uses a simple reaction with nickel catalysts, could be a game-changer for the synthesis of structurally diverse boronic acids, including those derived from amino acids. drugdiscoverytrends.com

C(sp³)–H Borylation: The direct borylation of C(sp³)–H bonds adjacent to a nitrogen atom is a highly efficient and atom-economical approach to synthesizing α-aminoboronic acid derivatives. rsc.orgcsic.es Rhodium-catalyzed methods have shown promise in this area, enabling the selective borylation of various nitrogen-containing compounds. rsc.org Continued research is expected to refine these catalytic systems for broader substrate scope and improved efficiency.

Nucleophilic Borylation of Imines: The addition of nucleophilic boron reagents to imines has proven to be a powerful strategy for preparing highly enantioenriched α-aminoboronic acid derivatives. rsc.orgcsic.es This can be achieved through substrate-controlled methods, using chiral auxiliaries on the imine, or through catalyst-controlled approaches with chiral catalysts. rsc.orgcsic.es

These advancements in synthetic chemistry will not only facilitate the production of (1-Amino-3-methylbutyl)boronic acid but also enable the creation of a vast array of new analogs with tailored properties for specific biological targets.

Design of Advanced Chemical Biology Tools Based on Boronic Acid Scaffolds

The ability of boronic acids to reversibly bind to diols, a common motif in many biological molecules, makes them ideal candidates for the development of sophisticated chemical biology tools. nih.gov These tools can be used to probe biological processes, detect specific analytes, and modulate cellular functions.

Future research in this area will likely involve:

Fluorescent Probes for Saccharide Imaging: Boronic acid-based fluorescent probes are being developed for the detection and imaging of saccharides in living systems. mdpi.comnih.gov These probes can be designed to exhibit a change in fluorescence upon binding to glucose and other sugars, allowing for real-time monitoring of carbohydrate metabolism. nih.govacs.org The development of probes with improved sensitivity, selectivity, and biocompatibility is an active area of research. nih.gov

Stimuli-Responsive Bioconjugates: The reversible nature of the boronic acid-diol interaction can be harnessed to create bioconjugates that respond to specific stimuli, such as changes in pH or the presence of reactive oxygen species (ROS). rsc.orgresearchgate.net This allows for the controlled release of drugs or imaging agents at the target site, enhancing their efficacy and reducing off-target effects. researchgate.net

Enzyme Activity Assays: Boronic acid-based receptors can be used to develop real-time assays for monitoring enzyme activity. nih.gov For instance, a system can be designed where a non-fluorescent complex of a boronic acid receptor and an indicator is disrupted by the enzymatic production of a more strongly binding analyte, leading to an increase in fluorescence. nih.gov

Molecularly Imprinted Polymers: Boronate affinity molecular imprinting is a technique used to create polymers with specific recognition sites for glycoproteins, glycans, and monosaccharides. mdpi.com These materials can be used for the separation and analysis of complex carbohydrate mixtures.

The versatility of the boronic acid scaffold provides a powerful platform for the design of a wide range of chemical biology tools with applications in diagnostics, drug delivery, and basic research. nih.gov

Fundamental Studies on Boron's Unique Chemical Properties and Interactions

A deeper understanding of the fundamental chemical properties of boron and its interactions with biological molecules is crucial for the rational design of new and improved boronic acid-based compounds.

Key areas of future investigation include:

Boron-Nitrogen Interactions: The interaction between the boron atom and a nearby nitrogen atom can significantly influence the properties and reactivity of the molecule. nih.govacs.orgresearchgate.netfigshare.com In some cases, an intramolecular dative bond can form, which can affect the compound's stability and binding affinity. nih.govacs.orgresearchgate.netfigshare.com Further computational and experimental studies are needed to fully elucidate the nature and implications of these interactions in different chemical contexts. nih.govacs.orgjchemlett.com